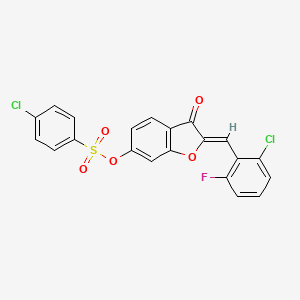

(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16373876

Molecular Formula: C21H11Cl2FO5S

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H11Cl2FO5S |

|---|---|

| Molecular Weight | 465.3 g/mol |

| IUPAC Name | [(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

| Standard InChI | InChI=1S/C21H11Cl2FO5S/c22-12-4-7-14(8-5-12)30(26,27)29-13-6-9-15-19(10-13)28-20(21(15)25)11-16-17(23)2-1-3-18(16)24/h1-11H/b20-11- |

| Standard InChI Key | YTAIGZRDCRNTQI-JAIQZWGSSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecule features a benzofuran scaffold (C₉H₆O₂) fused with a substituted benzylidene group at the C2 position. The benzylidene substituent contains both chlorine and fluorine atoms at the 2- and 6-positions of the aromatic ring, respectively, introducing steric and electronic effects that influence reactivity. At the C6 position of the benzofuran core, a 4-chlorobenzenesulfonate ester (-SO₃C₆H₄Cl) is attached, enhancing the molecule's polarity and potential for intermolecular interactions.

The Z-configuration of the benzylidene double bond (C=C) is critical for maintaining planarity between the benzofuran and benzylidene systems, which may facilitate π-π stacking interactions in solid-state structures or biological targets .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₂Cl₂FNO₅S |

| Molecular Weight | 504.3 g/mol |

| XLogP3 | ~5.2 (estimated) |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 89.6 Ų |

The presence of two chlorine atoms and one fluorine atom contributes to the compound's lipophilicity (XLogP3 ~5.2), suggesting moderate membrane permeability. The sulfonate group introduces strong hydrogen-bonding capacity, which may influence solubility and protein-binding characteristics.

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of this compound is documented, analogous benzofuran sulfonates are typically prepared through multistep sequences:

-

Benzofuran Core Formation:

-

Palladium-catalyzed cyclization of 2-alkynylphenols under basic conditions (e.g., triethylamine) yields the 3-oxo-2,3-dihydrobenzofuran intermediate.

-

Nickel-mediated coupling reactions provide alternative pathways for introducing substituents at the C2 position.

-

-

Benzylidene Introduction:

-

Sulfonate Esterification:

-

Reaction of the C6-hydroxyl group with 4-chlorobenzenesulfonyl chloride in the presence of pyridine or DMAP yields the final sulfonate ester.

-

Optimization Challenges

-

Stereoselectivity Control: Achieving >95% Z-configuration requires careful temperature modulation (40–60°C) during the benzylidene formation step .

-

Sulfonation Efficiency: Excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (12–18 hr) are needed to overcome steric hindrance at the C6 position.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 4-Fluoro analog | C₂₂H₁₅FO₅S | 410.4 | 4-fluorobenzylidene, methylbenzenesulfonate |

| 3-Fluoro-4-chloro analog | C₂₁H₁₂ClFO₅S | 430.8 | 3-fluorobenzylidene, 4-chlorobenzenesulfonate |

| Target Compound | C₂₁H₁₂Cl₂FNO₅S | 504.3 | 2-chloro-6-fluorobenzylidene, 4-chlorobenzenesulfonate |

The target compound's dual halogen substitution on the benzylidene ring distinguishes it from analogs, potentially enhancing electrophilicity at the C2 position while increasing steric bulk near the sulfonate group.

Future Research Directions

-

Stereochemical Studies:

-

Biological Screening:

-

Panel testing against kinase families (IC₅₀ determination)

-

Antimicrobial assays vs. Gram-positive/negative pathogens

-

-

Formulation Development:

-

Salt formation (e.g., sodium sulfonate) to enhance solubility

-

Nanoencapsulation for improved bioavailability

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume